7-Azidoisoquinoline
Description
These derivatives are characterized by a fused indenoisoquinoline scaffold modified with nitrogen substitutions (e.g., at position 7) and functionalized side chains. The synthesis of these compounds involves multi-step reactions, including Mitsunobu coupling, oxidation, and nucleophilic substitution, to introduce diverse substituents that modulate their physicochemical and biological properties .
Properties
CAS No. |
218301-40-7 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
7-azidoisoquinoline |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H |
InChI Key |
WWNQKPVKQSUGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield: Nitro-containing derivatives (e.g., compound 65) exhibit higher yields (61%) compared to morpholino-substituted analogs (40–38%) . The electron-withdrawing nitro group may enhance reaction efficiency. Hydrophilic substituents (e.g., 2-hydroxyethylamino in compound 31) result in lower yields (20%), likely due to challenges in purification .
Thermal Stability: Compounds 18–22 with bulky alkylamino groups demonstrate high thermal stability (melting points up to 324°C), suggesting strong intermolecular interactions .
Spectral Consistency :
- All derivatives were confirmed via $^1$H NMR and ESIMS, with experimental data matching theoretical calculations .
Comparison with Broader Isoquinoline Analogs
While the evidence primarily focuses on 7-Aza-indenoisoquinolines, other isoquinoline derivatives provide contextual insights:
Table 2: Comparison with Non-Aza Isoquinoline Derivatives
Key Differences:
- Electronic Effects: Nitro and morpholino groups in 7-Aza-indenoisoquinolines introduce polar interactions absent in methoxy or bromo-substituted analogs .
- Biological Relevance: Unlike ester or bromo derivatives, 7-Aza-indenoisoquinolines are explicitly designed for Topoisomerase I inhibition, though biological data remain unreported in the evidence .
Implications for Drug Development
The structural versatility of 7-Aza-indenoisoquinolines allows fine-tuning of solubility, stability, and target affinity. For instance:
- Morpholino Groups: Enhance solubility but may reduce cellular uptake due to increased hydrophilicity .
- Nitro Groups : Improve synthetic yields but could introduce metabolic instability .
Further studies correlating substituent effects with anticancer activity are critical to advancing these compounds.
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